Exact molecular weight and CAS registry number for (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
Exact molecular weight and CAS registry number for (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized fluorinated building blocks are critical for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid , a specialized organoboron compound.
The exact CAS registry number for this compound is 1076245-99-2 [1]. Its precise average molecular weight is 249.98 g/mol [2], corresponding to the molecular formula C9H10BF3O4 [2]. This whitepaper outlines its core structural properties, self-validating analytical protocols, and mechanistic applications in palladium-catalyzed cross-coupling reactions.
Physicochemical Profiling & Quantitative Data
Understanding the exact mass and isotopic distribution of this compound is fundamental for mass spectrometry (MS) validation and synthetic stoichiometry. The presence of the trifluoromethoxy (-OCF3) and ethoxy (-OCH2CH3) groups significantly alters the electronic density of the phenyl ring, impacting both its stability and reactivity.
Table 1: Physicochemical and Identification Data
| Property | Value | Structural Significance |
| Chemical Name | (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid | IUPAC standard nomenclature. |
| CAS Registry Number | 1076245-99-2 | Unique global identifier for regulatory compliance[1]. |
| Molecular Formula | C9H10BF3O4 | Dictates stoichiometric calculations[2]. |
| Average Molecular Weight | 249.98 g/mol | Used for standard bulk molarity calculations[2]. |
| Monoisotopic Exact Mass | 250.06 Da | Critical for high-resolution mass spectrometry (HRMS). |
| Hydrogen Bond Donors | 2 | Derived from the -B(OH)2 moiety. |
| Hydrogen Bond Acceptors | 4 | Derived from the oxygen and fluorine atoms. |
Structural Causality in Drug Design
The strategic placement of functional groups on this specific benzene ring is not arbitrary; it is designed to solve specific medicinal chemistry challenges:
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The Boronic Acid (-B(OH)2) Handle: Positioned at C1, this group serves as the reactive center for Suzuki-Miyaura cross-coupling, allowing for the rapid construction of complex biaryl scaffolds.
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The Trifluoromethoxy (-OCF3) Group: Positioned ortho (C2) to the boronic acid, the -OCF3 group is a highly lipophilic, electron-withdrawing substituent. Causality: It increases the overall lipophilicity (logP) of the final drug candidate, enhancing cellular membrane permeability. Furthermore, its strong inductive electron-withdrawing effect increases the electrophilicity of the adjacent boron atom, accelerating the formation of the reactive "ate" complex during transmetalation.
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The Ethoxy (-OCH2CH3) Group: Positioned at C5, this group provides a steric handle and acts as an electron-donating group via resonance, fine-tuning the electronic push-pull system of the aromatic ring to prevent premature protodeboronation (degradation) of the boronic acid.
Self-Validating Analytical Verification Protocol
Before utilizing CAS 1076245-99-2 in synthesis, its structural integrity must be verified. Boronic acids are prone to forming boronic anhydrides (boroxines) upon dehydration, which can skew mass measurements. The following protocol establishes a self-validating system for quality control.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
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Causality: Methanol ensures complete dissolution of the lipophilic fluorinated ring while remaining fully compatible with reverse-phase liquid chromatography.
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Validation Checkpoint: The solution must be completely clear. Any particulate matter indicates the formation of insoluble boroxines. If cloudy, add 10 µL of ultra-pure water to drive the equilibrium back to the free boronic acid.
Step 2: UHPLC-MS Analysis
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Action: Inject 2 µL onto a C18 UHPLC column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Utilize Electrospray Ionization in Negative Mode (ESI-).
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Causality: Boronic acids are notorious for poor ionization and in-source fragmentation in positive mode. Negative mode facilitates the facile loss of a proton from the acidic -B(OH)2 group, forming a stable [M-H]- anion.
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Validation Checkpoint: A primary peak at m/z 249.05 confirms the intact molecule. The presence of a secondary peak at m/z 231.04 indicates dehydration (-H2O), which is a self-validating artifact confirming the presence of the boronic acid moiety.
Step 3: NMR Spectroscopy
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Action: Acquire 1H, 19F, and 11B NMR spectra using DMSO-d6 as the solvent.
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Causality: DMSO-d6 prevents the rapid exchange of the boronic acid hydroxyl protons with ambient moisture, allowing the -OH protons to be clearly observed as a broad singlet around 8.0 ppm.
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Validation Checkpoint: The 19F spectrum must show a sharp singlet at approximately -58 ppm, confirming the intact -OCF3 group.
Figure 1: Self-validating analytical workflow for compound verification.
Advanced Application: Suzuki-Miyaura Cross-Coupling Workflow
The primary utility of (5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid is the formation of C-C bonds via.
Step 1: Reagent Assembly & Activation
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Action: In an oven-dried Schlenk flask, combine 1.0 equivalent of the target aryl halide, 1.2 equivalents of CAS 1076245-99-2, and 3.0 equivalents of finely powdered Potassium Carbonate (K2CO3).
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Causality: A 20% excess of the boronic acid is utilized to compensate for potential competitive protodeboronation. K2CO3 acts as the base required to convert the neutral, unreactive boronic acid into the electron-rich, reactive boronate complex essential for transmetalation.
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Validation Checkpoint: Ensure the base is fully pulverized. Granular base leads to biphasic inconsistencies, resulting in stalled transmetalation and low yields.
Step 2: Catalyst Addition & Strict Degassing
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Action: Add 5 mol% of Pd(dppf)Cl2 catalyst. Introduce a strictly degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).
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Causality: The bidentate 'dppf' ligand prevents premature catalyst deactivation by stabilizing the Pd(0) intermediate. Water is strictly required to dissolve the inorganic base and facilitate the transfer of the hydroxyl group to the boron center.
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Validation Checkpoint: Upon addition of the solvent, the solution should turn a characteristic reddish-brown. If the solution turns black immediately, it indicates the precipitation of "Palladium black" due to oxygen ingress. If this occurs, the system has failed validation; abort and restart with rigorously sparged solvents.
Step 3: Execution & Reductive Elimination
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Action: Heat the reaction mixture at 80°C under an inert argon atmosphere for 12 hours.
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Causality: 80°C provides the precise thermal energy required to overcome the steric hindrance imposed by the ortho-trifluoromethoxy group during the reductive elimination phase of the catalytic cycle.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the target boronic acid.
References
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ChemSrc Database. "CAS 1076245-99-2 Properties, Identifiers, and Molecular Weight Data." ChemSrc. Available at: [Link]
